molecular formula C20H15FN2O2S B2678443 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide CAS No. 887346-17-0

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide

Cat. No.: B2678443
CAS No.: 887346-17-0
M. Wt: 366.41
InChI Key: MSVJZJMMUNUPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thiazole-Chromene Conjugates

The integration of thiazole and chromene motifs into hybrid structures traces its origins to early 20th-century heterocyclic chemistry, where the Hantzsch-thiazole synthesis established foundational methods for thiazole ring formation. Phenacyl bromides, central to these reactions, enabled the coupling of thiazole with diverse aromatic systems, though initial applications focused on dyes and agrochemicals. The 1980s marked a pivotal shift toward medicinal applications, as researchers recognized thiazole’s prevalence in natural products like bacitracin and thiostrepton. Concurrently, chromene derivatives gained attention for their antihypertensive and antispasmodic properties, exemplified by the clinical use of cromakalim.

The first deliberate synthesis of thiazole-chromene hybrids emerged in the early 2000s, driven by the need to combat antibiotic resistance. A landmark study by Radwan and Khalid (2019) demonstrated that clubbing thiazole with chromene via 2-cyanoacetamido intermediates yielded compounds with dual anticancer and antimicrobial activities. Subsequent innovations, such as the three-component reaction protocol, streamlined hybrid synthesis, achieving yields of 87–96% through piperidine-mediated cyclization of salicylaldehydes, 2-cyanothioacetamide, and hydrazonyl chlorides. These advances laid the groundwork for targeted modifications, including the introduction of fluorobenzyl groups to enhance pharmacokinetic properties.

Medicinal Chemistry Significance

Chromene-thiazole hybrids exhibit broad-spectrum bioactivity, attributed to synergistic interactions between their constituent pharmacophores. The thiazole ring’s sulfur atom facilitates hydrogen bonding with bacterial enzymes, while chromene’s benzopyran skeleton confers planar rigidity, enhancing DNA intercalation. In N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide , the 4-fluorobenzyl substituent augments lipophilicity, promoting membrane permeability, as evidenced by SwissADME predictions of a LogP value of 3.2 ± 0.5.

Antibacterial assays reveal remarkable efficacy against resistant strains. For instance, arylazo-functionalized analogs demonstrate MIC values as low as 1.9 μM against Staphylococcus aureus, surpassing ciprofloxacin (MIC = 3.1 μM). Against MRSA ATCC:43300, these hybrids exhibit MIC/MBC ratios of 3.9/15.6 μM, outperforming linezolid (MIC = 4.2 μM). The fluorinated benzyl group further enhances target affinity, likely through halogen bonding with bacterial topoisomerase IV.

Biological Activity Hybrid Compound (MIC, μM) Ciprofloxacin (MIC, μM) Linezolid (MIC, μM)
S. aureus Inhibition 1.9 3.1
MRSA ATCC:43300 Inhibition 3.9 4.2
E. coli Inhibition 3.9 4.5

Current Research Landscape and Objectives

Contemporary research prioritizes three objectives: (1) optimizing synthetic efficiency, (2) expanding biological targets, and (3) leveraging computational modeling. The three-component protocol remains dominant for hybrid synthesis, though recent adaptations employ microwave irradiation to reduce reaction times from 6 hours to 40 minutes. Concurrently, hybrids are being evaluated for anticancer potential, with thiazole-chromene conjugates showing IC₅₀ values of 0.16 μM against MCF-7 breast cancer cells.

A emerging focus involves structural diversification at the chromene-C6 and thiazole-C5 positions. Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at these sites improves antibacterial potency by 30–50%, while electron-donating groups (e.g., methoxy) enhance solubility. The fluorobenzyl moiety in This compound exemplifies this strategy, balancing lipophilicity and metabolic stability.

Theoretical Framework for Hybrid Molecule Design

The design of chromene-thiazole hybrids adheres to molecular hybridization principles, which posit that conjugating distinct pharmacophores can yield multifunctional agents with reduced resistance potential. Key considerations include:

  • Bioisosteric Replacement : Substituting chromene’s oxygen atom with sulfur in thiazole enhances electron delocalization, improving π-π stacking with aromatic amino acid residues (e.g., Tyr105 in E. coli DNA gyrase).
  • Halogen Bonding : Fluorine’s high electronegativity in the 4-fluorobenzyl group fosters dipole interactions with bacterial enzyme active sites, as validated by molecular docking scores of −11.66 kcal/mol.
  • Conformational Rigidity : Chromene’s fused ring system restricts rotational freedom, aligning the carboxamide group for optimal hydrogen bonding with Asn46 in MRSA’s penicillin-binding protein 2a.

Computational tools like SwissADME predict favorable drug-likeness for these hybrids, with topological polar surface area (TPSA) values of 85–90 Ų ensuring blood-brain barrier permeability. Quantitative structure-activity relationship (QSAR) models further correlate thiazole’s Hammett σ constant (+0.63) with enhanced antibacterial activity.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S/c21-16-7-5-13(6-8-16)9-17-11-22-20(26-17)23-19(24)15-10-14-3-1-2-4-18(14)25-12-15/h1-8,10-11H,9,12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVJZJMMUNUPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorobenzyl group. The final step involves the formation of the chromene-3-carboxamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole and chromene moieties exhibit promising antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate that compounds similar to N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide show significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
Compound AStaphylococcus aureus20
Compound BEscherichia coli18
This compoundStaphylococcus aureusTBDTBD

Anticancer Properties

The anticancer potential of this compound has been investigated through various studies. Compounds featuring similar structural frameworks have demonstrated inhibitory effects on cancer cell lines, particularly those associated with breast cancer. The mechanism of action often involves the induction of apoptosis in cancer cells, which is critical for therapeutic efficacy against malignancies like estrogen receptor-positive breast adenocarcinoma .

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer activity of thiazole derivatives, several compounds were tested against the MCF7 breast cancer cell line using the Sulforhodamine B assay. The results indicated that specific derivatives exhibited over 70% growth inhibition at certain concentrations, suggesting that this compound could similarly affect cancer cell viability .

Beyond antimicrobial and anticancer applications, compounds like this compound have been studied for their broader biological activities. These include enzyme inhibition and potential neuroprotective effects. For example, some thiazole derivatives have shown moderate inhibition of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's .

Table 2: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound CAChE Inhibition45
Compound DAnticancer (MCF7)>70% Growth Inhibition
This compoundTBDTBDTBD

Mechanism of Action

The mechanism of action of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group and thiazole ring may interact with enzymes or receptors, modulating their activity. The chromene moiety may also play a role in the compound’s biological effects by interacting with cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Antiviral Activity

Several thiazolide derivatives have been investigated as inhibitors of SARS-CoV-2 proteins. For example:

  • Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate and N-[5-(dihydroxyamino)-1,3-thiazol-2-yl]-4-hydroxybenzamide exhibit strong binding to SARS-CoV-2 Main Protease, with favorable ADMET profiles and stability in molecular dynamics simulations .
  • Ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate targets SARS-CoV-2 Methyltransferase (MTase) .
Table 1: Antiviral Thiazolide Derivatives
Compound Name Target Protein Key Functional Groups Reference
Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate SARS-CoV-2 Main Protease Ester, hydroxybenzamide
Target Compound Underexplored Chromene carboxamide, 4-fluorobenzyl

Thiazole Sulfonamides and Similarity Scores

Compounds such as AB4 and AB5 (2-aminothiazole sulfonamides) show structural resemblance to known drugs:

  • AB4 has similarity scores of 0.500 and 0.479 with drugs featuring triazole-sulfanylbenzamide groups .
  • AB5 resembles 1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea (similarity score: 0.487) .

Key Comparison : The target compound lacks sulfonamide or urea linkages but shares the thiazole-carboxamide backbone, suggesting divergent binding mechanisms.

Thiazole-Oxadiazole Hybrids

A series of thiazole-oxadiazole hybrids (e.g., 8d , 8e , 8g , 8h ) demonstrate varied physicochemical properties:

Table 2: Physicochemical Data for Thiazole-Oxadiazole Derivatives
Compound ID Molecular Formula Melting Point (°C) Key Substituents
8d C₁₅H₁₄N₄O₂S₂ 135–136 4-Methylphenyl, oxadiazole
8e C₁₅H₁₄N₄O₂S₂ 117–118 Phenyl, oxadiazole
Target C₂₀H₁₅FN₂O₂S Not reported Chromene, 4-fluorobenzyl

Key Insight : The chromene group in the target compound may confer distinct spectral properties (e.g., UV-Vis absorption) compared to oxadiazole-based analogs.

Anticancer Thiazole-Carboxamides

N-(5-R-benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamide derivatives (e.g., 5f ) exhibit cytotoxic and cytostatic effects, with 5f showing significant activity against cancer cell lines .

Comparison : Replacing thiophene with chromene (as in the target compound) could alter pharmacokinetics, such as metabolic stability or tissue distribution.

INN-Listed Thiazole Derivatives

  • Firzacorvirum : A thiadiazinane-thiazole hybrid with antiviral activity against RNA viruses .
  • Soquelitinib : Features a diazepane-thiazole scaffold targeting kinase pathways .

Structural Contrast : These drugs incorporate larger heterocyclic systems (e.g., diazepane) compared to the simpler chromene-thiazole framework of the target compound.

Biological Activity

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

  • Molecular Formula : C20H17FN2O2S
  • Molecular Weight : 368.4 g/mol
  • LogP : 4.82

The compound features a chromene structure fused with a thiazole moiety, which is known to enhance biological activity through various mechanisms.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound, N-(5-fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide, showed effectiveness against Lewis lung carcinoma in mouse models, leading to increased survival rates .

Antimicrobial Activity

The compound's thiazole component suggests potential antimicrobial properties. Research indicates that thiazole derivatives can be effective against various bacterial strains. For example, derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) significantly lower than standard treatments .

The proposed mechanism of action for compounds like this compound involves:

  • Inhibition of Enzymatic Pathways : The thiazole ring can interfere with essential metabolic pathways in cancer cells.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in tumor cells.
  • Antioxidant Activity : Some derivatives have shown potential in scavenging free radicals, contributing to their protective effects against oxidative stress.

Synthetic Routes

The synthesis typically involves multi-step reactions starting from readily available precursors. A common approach includes:

  • Formation of Thiazole Ring : Reacting 4-fluorobenzaldehyde with thiosemicarbazide.
  • Condensation with Chromene Derivative : The thiazole intermediate is then reacted with a chromene derivative under acidic conditions to yield the final product.

Table of Synthetic Methods

StepReactionConditions
1Aldol condensationAcidic medium
2CyclizationHeat and reflux
3PurificationCrystallization

Study on Antitumor Effects

A study conducted on mice bearing Lewis lung carcinoma showed that administration of N-(5-fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide resulted in substantial tumor regression and prolonged survival compared to control groups treated with conventional chemotherapy .

Study on Antimicrobial Properties

In vitro testing of thiazole derivatives revealed promising results against various bacterial strains, including MRSA and Escherichia coli. The MIC values ranged from 0.125 µg/mL to 12.5 µg/mL, indicating strong antibacterial activity compared to standard antibiotics .

Q & A

Basic: What are the recommended synthetic routes for N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide?

Methodological Answer:
The synthesis involves a multi-step approach:

Thiazole Core Formation : React 2-amino-5-(4-fluorobenzyl)thiazole with chloroacetyl chloride in dioxane using triethylamine as a base. This step is adapted from the synthesis of analogous N-(5-aryl-methylthiazol-2-yl)acetamides .

Chromene-3-carboxamide Coupling : Introduce the chromene moiety via nucleophilic substitution or palladium-catalyzed cross-coupling. Optimization of solvents (e.g., DMF/ethanol mixtures) and temperature (20–80°C) is critical for yield.

Purification : Recrystallize the final product from ethanol-DMF (1:1 v/v) to achieve >95% purity (HPLC monitoring recommended) .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR : Confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, thiazole C-H at δ 8.1 ppm) .
  • FTIR : Identify key functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, chromene C-O-C at ~1250 cm⁻¹) .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS expected [M+H]⁺ ≈ 410–420 g/mol) .
  • X-ray Crystallography : Resolve stereochemistry if intermediates are crystalline (e.g., similar fluorophenyl-thiazole structures in ).

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:
Prioritize assays based on structural analogs:

  • Anticancer Activity : MTT assays against HeLa or MCF-7 cell lines (IC₅₀ determination; 72-hour exposure) .
  • Antimicrobial Screening : Broth microdilution for MIC values against S. aureus or E. coli .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or cyclooxygenases (COX-1/COX-2), given the chromene-thiazole scaffold’s affinity for hydrophobic binding pockets .

Advanced: How can factorial design optimize reaction conditions for scale-up synthesis?

Methodological Answer:
Apply a 2³ factorial design to evaluate:

  • Variables : Temperature (20–60°C), solvent ratio (DMF:EtOH from 1:1 to 1:3), catalyst loading (0.5–2 mol%).
  • Response Metrics : Yield (%) and purity (HPLC area %).
  • Analysis : Use ANOVA to identify significant factors. For example, solvent polarity may dominate yield (p < 0.05), while temperature affects purity .
  • Case Study : A similar thiazole synthesis achieved 85% yield at 50°C with 1:2 DMF:EtOH .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

Re-evaluate Docking Parameters : Adjust protonation states (e.g., thiazole nitrogen) and solvation models in molecular docking (AutoDock Vina or Schrödinger).

MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å acceptable).

Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (KD values). Discrepancies may arise from off-target effects or metabolite interference .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or PEG groups at the chromene 3-carboxamide position.
  • Co-solvents : Use 10% DMSO/90% saline for IP injections (validate biocompatibility).
  • Nanoparticle Encapsulation : PLGA nanoparticles (150–200 nm size) enhance bioavailability (tested in murine models for analogs) .

Advanced: How to assess metabolic stability using LC-MS/MS?

Methodological Answer:

Microsomal Incubation : Incubate with rat liver microsomes (1 mg/mL) and NADPH (37°C, 60 min).

Sample Prep : Quench with acetonitrile, centrifuge, and analyze via LC-MS/MS (C18 column, 0.1% formic acid gradient).

Data Interpretation : Monitor parent ion depletion (%) and metabolite formation (e.g., hydroxylation at the fluorobenzyl group) .

Advanced: Can synergistic effects be explored with combination therapies?

Methodological Answer:

  • Checkerboard Assay : Test with cisplatin (anticancer) or ciprofloxacin (antimicrobial) at sub-MIC concentrations. Calculate FIC index (synergy if ≤0.5).
  • Mechanistic Studies : Use RNA-seq to identify pathways affected by combination treatment (e.g., apoptosis genes BAX/BCL-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.